![molecular formula C18H21NO B14285174 Benzenemethanamine, N-[4-(phenylmethoxy)butylidene]- CAS No. 137710-71-5](/img/structure/B14285174.png)
Benzenemethanamine, N-[4-(phenylmethoxy)butylidene]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenemethanamine, N-[4-(phenylmethoxy)butylidene]- is an organic compound with a complex structure that includes both aromatic and aliphatic components. This compound is known for its applications in various fields, including pharmaceuticals and industrial chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for preparing Benzenemethanamine, N-[4-(phenylmethoxy)butylidene]- involves the reaction of benzylamine with methanol to generate N-methylbenzylamine. This intermediate is then reacted with benzyl chloride to produce the final compound . The reaction conditions typically involve the use of organic solvents such as alcohols and ethers, and the reactions are carried out under controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of Benzenemethanamine, N-[4-(phenylmethoxy)butylidene]- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. Safety measures are also in place to handle the compound, as it can be hazardous if not managed properly .
Analyse Des Réactions Chimiques
Types of Reactions
Benzenemethanamine, N-[4-(phenylmethoxy)butylidene]- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and the use of catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce simpler amines. Substitution reactions can introduce various functional groups into the aromatic ring, leading to a wide range of derivatives .
Applications De Recherche Scientifique
Benzenemethanamine, N-[4-(phenylmethoxy)butylidene]- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Industry: The compound is used in the production of fragrances and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Benzenemethanamine, N-[4-(phenylmethoxy)butylidene]- involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzenemethanamine, 4-methoxy-: This compound has a similar structure but with a methoxy group on the aromatic ring.
Benzenemethanamine, N-methyl-4-(phenylmethoxy)-: This compound is closely related and is used in similar applications.
Benzenemethanamine, N-(4-methylphenyl)-: Another similar compound with a methyl group on the aromatic ring.
Uniqueness
Benzenemethanamine, N-[4-(phenylmethoxy)butylidene]- is unique due to its specific structure, which allows for a wide range of chemical reactions and applications. Its combination of aromatic and aliphatic components provides versatility in both synthetic and industrial chemistry .
Propriétés
Numéro CAS |
137710-71-5 |
|---|---|
Formule moléculaire |
C18H21NO |
Poids moléculaire |
267.4 g/mol |
Nom IUPAC |
N-benzyl-4-phenylmethoxybutan-1-imine |
InChI |
InChI=1S/C18H21NO/c1-3-9-17(10-4-1)15-19-13-7-8-14-20-16-18-11-5-2-6-12-18/h1-6,9-13H,7-8,14-16H2 |
Clé InChI |
VIRBSOVNAZHVRJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CN=CCCCOCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


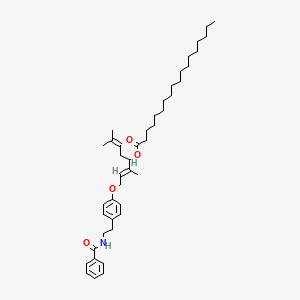
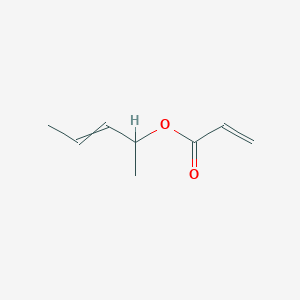
sulfanylidene-lambda~5~-phosphane](/img/structure/B14285124.png)

![5-{[tert-Butyl(dimethyl)silyl]oxy}cyclooct-2-en-1-one](/img/structure/B14285136.png)

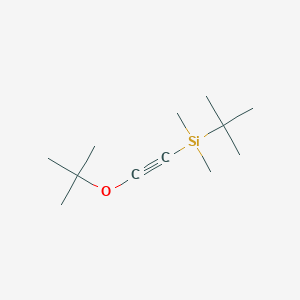
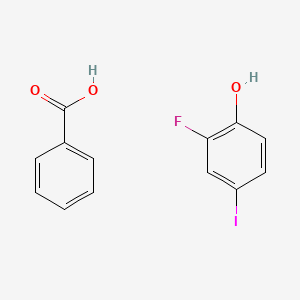
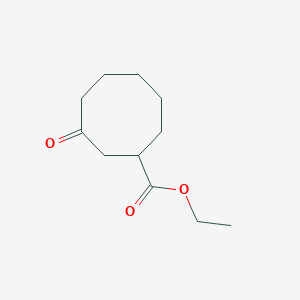
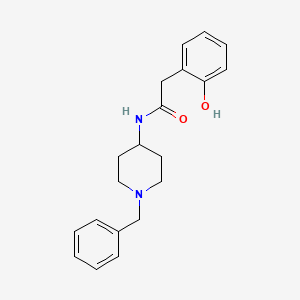
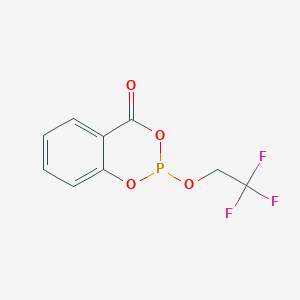
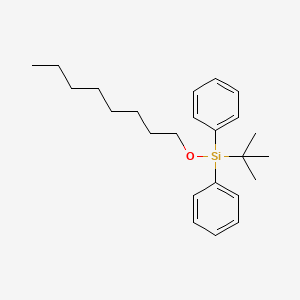
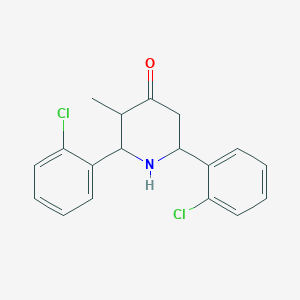
![1-[(But-1-en-1-yl)oxy]-3-butoxypropan-2-ol](/img/structure/B14285184.png)
